2-Chloro-6-hydroxy-4-methylbenzaldehyde
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Overview
Description
2-Chloro-6-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, featuring a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-hydroxy-4-methylbenzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 2-position of the benzene ring.
Another method involves the hydroxylation of 2-chloro-4-methylbenzaldehyde. This can be done using oxidizing agents like hydrogen peroxide or potassium permanganate in the presence of a catalyst to introduce the hydroxyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-6-hydroxy-4-methylbenzoic acid.
Reduction: 2-Chloro-6-hydroxy-4-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-hydroxy-4-methylbenzaldehyde when using sodium methoxide.
Scientific Research Applications
2-Chloro-6-hydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
2-Chloro-6-hydroxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Chloro-4-methylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Chloro-6-methylbenzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a chlorine atom, giving it different chemical and biological properties.
Biological Activity
2-Chloro-6-hydroxy-4-methylbenzaldehyde is a compound of significant interest in the field of medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Molecular Formula: C8H7ClO2
Molecular Weight: 172.59 g/mol
IUPAC Name: this compound
The compound features a chloro group, a hydroxyl group, and an aldehyde functional group, which contribute to its chemical reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that the compound effectively inhibited the growth of several pathogens.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in the treatment of infections caused by resistant bacterial strains.
Antioxidant Activity
The compound has also been studied for its antioxidant properties . In vitro assays demonstrated that it scavenges free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 25.3 |
ABTS Radical Scavenging | 18.7 |
These findings indicate that this compound could serve as a natural antioxidant in food preservation or as a dietary supplement.
The biological activity of this compound is attributed to its ability to interact with cellular targets. The hydroxyl group can participate in hydrogen bonding with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation.
Case Study: Cancer Cell Line Inhibition
In a study investigating the effects on cancer cell lines, the compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
Treatment Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
This data highlights the potential of this compound as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material: The synthesis begins with commercially available precursors such as chlorinated phenols.
- Hydroxylation: Introduction of the hydroxyl group can be achieved through electrophilic aromatic substitution.
- Formylation: The final step involves formylation using reagents like formic acid or other aldehyde sources under acidic conditions.
Properties
IUPAC Name |
2-chloro-6-hydroxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFGRAKQRYFQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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